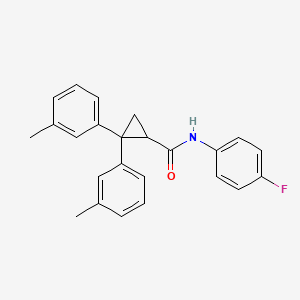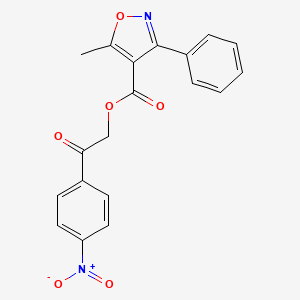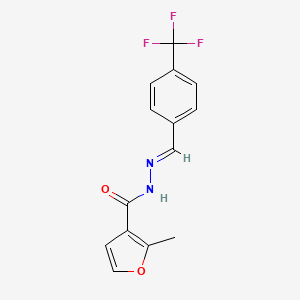![molecular formula C23H18ClN5O3S B11668198 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11668198.png)
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(3,4-二羟基苯基)亚甲基]乙酰肼是一种复杂的有机化合物 , 属于三唑衍生物 类别。
准备方法
合成路线和反应条件
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(3,4-二羟基苯基)亚甲基]乙酰肼的合成通常涉及多个步骤,从三唑环 的制备开始。三唑环可以通过环化反应 合成,该反应涉及肼 和合适的二羰基化合物 。氯苯基和苯基通过取代反应 引入,然后连接硫代基团。
最后一步涉及三唑衍生物与3,4-二羟基苯甲醛在酸性或碱性条件下缩合,形成所需的乙酰肼化合物 .
工业生产方法
该化合物的工业生产可能涉及优化反应条件以最大限度地提高产量和纯度。这包括控制温度、pH值和反应时间,以及使用催化剂来提高反应速率。 采用重结晶和色谱等纯化技术分离最终产物 .
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在硫代基团处,导致形成亚砜或砜。
还原: 还原反应可以针对三唑环或羰基,导致形成还原衍生物。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产物
科学研究应用
化学
在化学领域,该化合物用作合成更复杂分子的构建块。 其独特的结构允许探索各种化学反应并开发新的合成方法 .
生物学
在生物学研究中,该化合物因其作为生物活性分子的潜力而被研究。 它已显示出抑制某些酶和与生物靶标相互作用的希望,使其成为药物开发的候选者 .
医学
正在研究该化合物的潜在治疗应用,特别是在治疗癌症和传染病等疾病方面。 它与特定分子靶标相互作用的能力使其成为药物化学中宝贵的先导化合物 .
工业
作用机制
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(3,4-二羟基苯基)亚甲基]乙酰肼的作用机制涉及其与特定分子靶标的相互作用。三唑环和二羟基苯基是使该化合物能够与酶和受体结合的关键官能团。 这种结合可以抑制酶活性或调节受体功能,从而导致各种生物效应 .
相似化合物的比较
类似化合物
- 2-{[4-(4-氯苯基)-5-(4-甲氧基苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(3-乙氧基-2-羟基苯基)亚甲基]乙酰肼
- 2-{[4,5-双(4-氯苯基)-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(5-甲基-2-呋喃基)亚甲基]乙酰肼
- 2-({5-[(4-氯苄基)硫代]-1,3,4-噻二唑-2-基}硫代)-N'-[(E)-(4-氯苯基)亚甲基]乙酰肼
独特性
2-{[4-(4-氯苯基)-5-苯基-4H-1,2,4-三唑-3-基]硫代}-N'-[(E)-(3,4-二羟基苯基)亚甲基]乙酰肼的独特性在于其官能团的组合,赋予了独特的化学反应性和生物活性。 三唑环和二羟基苯基的存在允许与分子靶标进行多种相互作用,使其成为各种应用的多功能化合物 .
属性
分子式 |
C23H18ClN5O3S |
|---|---|
分子量 |
479.9 g/mol |
IUPAC 名称 |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClN5O3S/c24-17-7-9-18(10-8-17)29-22(16-4-2-1-3-5-16)27-28-23(29)33-14-21(32)26-25-13-15-6-11-19(30)20(31)12-15/h1-13,30-31H,14H2,(H,26,32)/b25-13+ |
InChI 键 |
SVHOGZVYXQAFAP-DHRITJCHSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=C(C=C4)O)O |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=C(C=C4)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1E)-N-({[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)ethanehydrazonoyl]phenyl acetate](/img/structure/B11668122.png)

![Ethyl 2-{[(4-iodophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11668141.png)

![(4Z)-4-({[2-chloro-5-(trifluoromethyl)phenyl]amino}methylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11668156.png)

![N'-[(E)-(2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11668161.png)
![4-[(E)-[(4-Acetamidophenyl)imino]methyl]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B11668168.png)
![2-[3-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}imino)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11668173.png)
![2-[1-(1-Naphthalenylmethyl)-1H-benzimidazol-2-yl]-1-(2-thienyl)ethenyl 2-thiophenecarboxylate](/img/structure/B11668180.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668188.png)
![N'-[(Z)-[3-(Benzyloxy)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11668201.png)
![methyl 2,2-bis(4-methoxyphenyl)-6-phenyl-2H-benzo[h]chromene-5-carboxylate](/img/structure/B11668206.png)
![3-chloro-N-[3-(2,3-dihydro-1H-inden-5-yloxy)-5-nitrophenyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668207.png)
